molecular formula C9H8F3NOS B2641614 2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 34282-26-3

2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2641614
CAS No.: 34282-26-3
M. Wt: 235.22
InChI Key: LRIKARNWWZHGBR-UHFFFAOYSA-N
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Description

2-Mercapto-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H8F3NOS and a molecular weight of 235.23 g/mol . This compound is characterized by the presence of a mercapto group (-SH) and a trifluoromethyl group (-CF3) attached to a phenyl ring, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with chloroacetyl chloride to form an intermediate, which is then treated with thiourea to yield the final product . The reaction conditions generally include:

  • Step 1: Formation of Intermediate

      Reagents: 3-(trifluoromethyl)aniline, chloroacetyl chloride

      Solvent: Dichloromethane (DCM)

      Temperature: 0-5°C

      Reaction Time: 2-3 hours

  • Step 2: Formation of Final Product

      Reagents: Intermediate from Step 1, thiourea

      Solvent: Ethanol

      Temperature: Reflux

      Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiols

    Substitution: Various substituted phenylacetamides

Scientific Research Applications

2-Mercapto-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-N-phenylacetamide
  • 2-Mercapto-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-Mercapto-N-[3-(trifluoromethyl)phenyl]propionamide

Uniqueness

2-Mercapto-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group at the meta position on the phenyl ring. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NOS/c10-9(11,12)6-2-1-3-7(4-6)13-8(14)5-15/h1-4,15H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIKARNWWZHGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CS)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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